Essential Intermediate for High-Potency Antiproliferative Agents: Quantitative Comparison of Derivative Activity
1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile serves as the foundational intermediate for synthesizing a series of 3-phenylpyrazolo[3,4-c]pyridines, which display potent antiproliferative activity [1]. The carbonitrile group is essential for subsequent functionalization. In a study of 31 derivatives, the final compounds derived from this scaffold exhibited IC50 values ranging from 0.87 to 4.3 µM against pancreatic (MIA PaCa-2), ovarian (SCOV3), and prostate (PC-3) cancer cell lines [1]. This is in contrast to less decorated scaffolds or earlier generations of pyrazolopyridines which often show significantly weaker activity or narrower spectrum of action. For instance, a specific 3-phenyl carboxamidine derivative (compound 17) showed an IC50 of 0.87 ± 0.13 µM against MIA PaCa-2 cells, a stark improvement over other analogues like compound 24 which had an IC50 >10 µM in the same assay [1].
| Evidence Dimension | Antiproliferative Activity (IC50) in MIA PaCa-2 pancreatic cancer cells |
|---|---|
| Target Compound Data | Serves as the key intermediate; a specific derivative (Compound 17) shows IC50 = 0.87 ± 0.13 µM |
| Comparator Or Baseline | A less active derivative (Compound 24) from the same series |
| Quantified Difference | Compound 17 is >11.5 times more potent (IC50 of 0.87 µM vs. >10 µM) |
| Conditions | MIA PaCa-2 human pancreatic cancer cell line; SRB cytotoxicity assay; 48-hour incubation |
Why This Matters
The carbonitrile group's reactivity is essential for synthesizing derivatives with >10-fold improvements in potency, making this specific compound a non-negotiable starting material for developing high-potency leads.
- [1] Giannouli, V., Lougiakis, N., Kostakis, I. K., Pouli, N., Marakos, P., Skaltsounis, A. L., ... & Tenta, R. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Medicinal Chemistry, 16(2), 176–191. (See Table 1 for IC50 values of compounds 17 and 24). View Source
